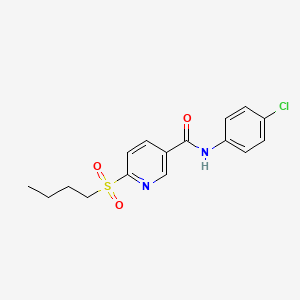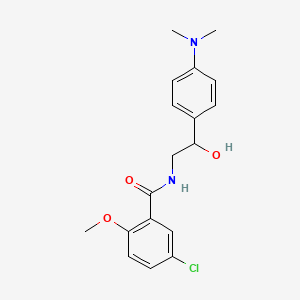
N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting with the formation of the core structure followed by the addition of various functional groups. For example, the synthesis of N-tetrazolylpyridinecarboxamides and N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide involves the construction of the pyridine and thiazole rings, which are then functionalized with additional groups to achieve the desired biological activity. The synthesis process is carefully designed to ensure the correct placement of these groups, as they are crucial for the compound's activity.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry . These techniques provide detailed information about the arrangement of atoms within the molecule, the presence of specific functional groups, and the overall molecular conformation. The stereochemistry, particularly the configuration of stereogenic centers, can be crucial for the biological activity and is often elucidated using NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of the compound is influenced by the functional groups present in the molecule. For instance, the presence of a carboxamide group can be involved in hydrogen bonding, which is important for the interaction with biological targets . The thiazole ring can also participate in various chemical reactions, potentially leading to the formation of new compounds with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the compound's bioavailability and pharmacokinetics. The antiallergic activity of related compounds has been evaluated using assays such as the passive cutaneous anaphylaxis (PCA) assay , and their anti-inflammatory activity has been assessed by protein denaturation methods . The compounds' activities are often correlated with their physical and chemical properties, which can influence their interaction with biological systems.
Scientific Research Applications
Mycobacterium tuberculosis GyrB Inhibitors
A study conducted by Jeankumar et al. (2013) developed a series of compounds related to the chemical structure of interest, focusing on their potential as inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds demonstrated significant activity against Mycobacterium tuberculosis and were non-toxic in the tested concentrations (Jeankumar et al., 2013).
Rho Kinase Inhibitor for CNS Disorders
Wei et al. (2016) described the synthesis of a structurally related compound, used as a Rho kinase inhibitor. This compound is under investigation for the treatment of central nervous system disorders. The study detailed a scalable and facile process for its preparation (Wei et al., 2016).
Antibacterial and Antifungal Activities
Research by Sowmya et al. (2018) explored the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, which are structurally related. These compounds showed potential antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018).
Glycine Transporter 1 Inhibitor
A study by Yamamoto et al. (2016) involved a compound structurally similar to the chemical of interest, which acted as a potent Glycine Transporter 1 (GlyT1) inhibitor. This compound showed potential in increasing the cerebrospinal fluid concentration of glycine in rats, suggesting its application in neurological disorders (Yamamoto et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which showed significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer therapy (Kambappa et al., 2017).
PCSK9 mRNA Translation Inhibitors
Londregan et al. (2018) identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as inhibitors of PCSK9 mRNA translation. These compounds have improved potency and safety profiles, suggesting their application in cholesterol management (Londregan et al., 2018).
Hypoglycemic Agents Activating GK and PPARγ
Song et al. (2011) synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives, demonstrating their potential as dual-acting hypoglycemic agents. These compounds activated both glucokinase (GK) and PPARγ, showing efficacy in reducing glucose levels in mice (Song et al., 2011).
properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c23-17(21-18-20-14(12-27-18)13-6-8-19-9-7-13)15-4-1-2-10-22(15)28(24,25)16-5-3-11-26-16/h3,5-9,11-12,15H,1-2,4,10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAFANLGWZALLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2523517.png)
![N-cyclohexyl-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523518.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea](/img/structure/B2523520.png)
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)
![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)

![Methyl[1-(piperidin-1-yl)propan-2-yl]amine](/img/structure/B2523526.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)
![2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2523534.png)
![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2523535.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)
